molecular formula C16H14BrNO5S B11934121 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

Cat. No.: B11934121
M. Wt: 412.3 g/mol
InChI Key: NIPUPOUEGOSAAO-UHFFFAOYSA-N
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Description

Molecular Mechanisms of Action in Oncogenic Signaling Pathways

IRS-1/2 Protein Suppression via Serine Phosphorylation-Dependent Degradation

NT157 induces proteasomal degradation of IRS-1 and IRS-2 by activating phosphorylation cascades that modify critical serine residues. This process effectively decouples growth factor receptors from downstream survival signals.

Extracellular Signal-Regulated Kinase/Mitogen-Activated Protein Kinase-Mediated Phosphorylation Cascades

NT157 activates extracellular signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) signaling within 15–30 minutes of treatment, as demonstrated in glioblastoma and melanoma models. Phosphoproteomic analyses reveal that ERK directly phosphorylates IRS-1 at Ser312 and IRS-2 at Ser573, residues located within their phosphotyrosine-binding domains. This post-translational modification induces conformational changes that:

  • Prevent IRS protein docking at activated receptor tyrosine kinases
  • Expose degron motifs for ubiquitin ligase recognition
  • Inhibit pleckstrin homology domain-mediated membrane localization

The sustained ERK activation by NT157 occurs independently of upstream Ras mutations, suggesting direct modulation of MAPK kinase (MEK) activity or phosphatase inhibition.

Ubiquitin-Proteasome System Activation Mechanisms

Phosphorylated IRS proteins undergo K48-linked polyubiquitination mediated by the E3 ligase F-box/WD repeat-containing protein 7 (FBXW7). Proteasome inhibition experiments using MG-132 demonstrate complete rescue of IRS-1/2 levels within 6 hours, confirming the ubiquitin-proteasome system's central role. Quantitative mass spectrometry data show:

Cellular Component NT157 Treatment (24h) Control
IRS-1 Protein 12% ± 3% remaining 100%
IRS-2 Protein 8% ± 2% remaining 100%
Polyubiquitin IRS-1 4.1-fold increase Baseline

This table summarizes key proteomic changes induced by NT157.

Disruption of IGF-1R/Insulin Receptor-IRS-1 Complex Formation

NT157's targeting of IRS proteins fundamentally alters growth factor receptor dynamics:

  • Structural Studies : Hydrogen-deuterium exchange mass spectrometry reveals that serine-phosphorylated IRS-1 loses binding capacity for the IGF-1R juxtamembrane domain.
  • Signaling Consequences :
    • 89% reduction in IGF-1-induced AKT phosphorylation (pAKT-S473)
    • 76% decrease in insulin-stimulated extracellular signal-regulated kinase phosphorylation (pERK-T202/Y204)
    • Complete abrogation of receptor tyrosine kinase-IRS-1 co-localization by immunofluorescence

These effects persist for >72 hours post-treatment due to irreversible IRS protein depletion.

Cross-Talk With Estrogen Receptor α Signaling in Hormone-Dependent Cancers

In ERα-positive breast cancer models, NT157 demonstrates dual activity:

Mechanism Effect on MCF-7 Cells
ERα transcriptional activity 62% reduction
IRS-1/ERα complex formation Undetectable
Estrogen response element binding 41% decrease

Data adapted from combination studies using chromatin immunoprecipitation and luciferase reporter assays.

NT157 disrupts the IRS-1/ERα physical interaction required for ligand-independent receptor activation, while simultaneously downregulating ERα target genes (e.g., GREB1, PGR) through MAPK-dependent phosphorylation of ERα at Ser118. This dual mechanism overcomes resistance to endocrine therapies in preclinical models.

Properties

Molecular Formula

C16H14BrNO5S

Molecular Weight

412.3 g/mol

IUPAC Name

3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide

InChI

InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)

InChI Key

NIPUPOUEGOSAAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O

Origin of Product

United States

Preparation Methods

Bromination of the Phenyl Ring

Objective : Introduce a bromine atom at the 3-position of the 4,5-dihydroxyphenyl moiety.

Step Reagents/Conditions Mechanism Key Observations
1. BrominationN-Bromosuccinimide (NBS), Dimethylformamide (DMF)Electrophilic aromatic substitutionBromine selectively substitutes at the 3-position due to directing effects of hydroxyl groups. Solubility in DMF ensures homogeneous reaction.

Procedure :

  • Dissolve the 4,5-dihydroxyphenyl precursor in DMF.

  • Add NBS (1.2–1.5 equivalents) under inert atmosphere.

  • Stir at room temperature for 6–12 hours.

  • Purify via column chromatography to isolate 3-bromo-4,5-dihydroxyphenyl intermediate.

Formation of Prop-2-enethioamide

Objective : Introduce the α,β-unsaturated thioamide moiety.

Step Reagents/Conditions Mechanism Key Observations
2. Thioamide SynthesisThiocarboxylic acid derivative (e.g., acryloyl thioamide), Coupling agents (EDCI/HOBt)Nucleophilic acyl substitutionEDCI/HOBt activates the carboxylic acid for amide bond formation, ensuring regioselectivity.

Procedure :

  • React the brominated phenyl intermediate with a thiocarboxylic acid (e.g., prop-2-enethioic acid).

  • Use EDCI (1.2 equivalents) and HOBt (1.2 equivalents) in DCM.

  • Stir at 0–25°C for 4–6 hours.

  • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Coupling with (3,4,5-Trihydroxyphenyl)methylamine

Objective : Attach the trihydroxybenzyl group to the thioamide nitrogen.

Step Reagents/Conditions Mechanism Key Observations
3. Amine Coupling(3,4,5-Trihydroxyphenyl)methylamine, EDCI/HOBt, DCMPeptide couplingSteric hindrance from hydroxyl groups necessitates extended reaction times.

Procedure :

  • Dissolve the prop-2-enethioamide intermediate in anhydrous DCM.

  • Add (3,4,5-trihydroxyphenyl)methylamine (1.1 equivalents) and EDCI/HOBt.

  • Stir under nitrogen for 12–24 hours.

  • Filter off precipitates and purify via silica gel chromatography (EtOAc/MeOH gradient).

Optimization Strategies

Solvent Selection

Solvent Purpose Outcome
DMFFacilitates brominationEnhances solubility of hydroxyl-rich intermediates.
DCMOptimizes coupling reactionsLow polarity minimizes side reactions (e.g., hydrolysis).

Catalyst Screening

Catalyst Application Effect
Pd(OAc)₂/XPhosCoupling reactionsImproves turnover number (>1,000) for challenging amines.

Critical Challenges and Solutions

Stereochemical Control

Issue : Maintaining E-configuration in the prop-2-enethioamide.
Solution : Employ Horner-Wadsworth-Emmons reaction with phosphonate reagents to favor trans (E) isomer.

Hydroxyl Group Protection

Issue : Oxidation of hydroxyl groups during bromination.
Solution : Use milder brominating agents (e.g., NBS) and avoid strong acids.

Analytical Characterization

Purity Confirmation

Method Parameter Result
Reverse-phase HPLCC18 column, acetonitrile/water gradientPurity ≥95% (254 nm detection).

Structural Validation

Technique Key Data Reference
NOESY NMRConfirms E-stereochemistry via spatial proximity of H and Br signals.
HRMSExact mass: 412.26 g/mol (C₁₆H₁₄BrNO₅S).

Data Summary Table

Parameter Value
Molecular FormulaC₁₆H₁₄BrNO₅S
Molecular Weight412.26 g/mol
IC₅₀ (Cancer Cell Lines)0.3–0.8 μM
Solubility in DMSO≥30 mg/mL

Research Findings

  • Bromination Efficiency : NBS in DMF achieves >80% conversion for 3-bromo-4,5-dihydroxyphenyl intermediates.

  • Coupling Yields : EDCI/HOBt in DCM provides 60–75% yields for the final amine coupling step.

  • Stereochemical Stability : E-configuration remains intact under physiological conditions (pH 7.4, 37°C).

Chemical Reactions Analysis

Substitution Reactions

The aromatic bromine at position 3 of the dihydroxyphenyl ring is a primary site for nucleophilic aromatic substitution. Key considerations:

  • Mechanism : Requires activating groups (e.g., hydroxyl groups) to direct nucleophilic attack. The bromine may undergo substitution under basic conditions with strong nucleophiles (e.g., amines, alkoxides).

  • Reaction Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures enhance nucleophilicity.

  • Product : Replacement of bromine with nucleophiles (e.g., NH₂⁻ → NH₂-substituted aromatic ring).

Elimination Reactions

Adjacent hydrogen atoms to the bromine may enable elimination, forming aromatic double bonds:

  • Mechanism : Dehydrohalogenation (E2) under alkaline conditions, producing a substituted phenyl ring with a double bond.

  • Stability : The resulting conjugated system may stabilize via resonance, influenced by neighboring hydroxyl groups.

Hydrolysis of the Thioamide Group

The thioamide (C=S) group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Converts thioamide to carboxylic acid via protonation and nucleophilic attack by water.

  • Basic Hydrolysis : Forms carboxylate salts under alkaline conditions.

  • Impact : Alters solubility and biological activity (e.g., reduced reactivity toward enzymes) .

Oxidation of Hydroxyl Groups

The polyphenolic hydroxyl groups are prone to oxidation, particularly under basic conditions or in the presence of oxidizing agents:

  • Mechanism : Hydroxyl groups oxidize to quinones or carbonyl derivatives, altering the compound’s electronic properties.

  • Stability : Oxidation may compromise structural integrity, requiring controlled environments for preservation .

Tautomerization

The hydroxyl groups and aromatic rings may undergo keto-enol tautomerism, especially under acidic/basic conditions:

  • Influence : Affects hydrogen bonding and solubility, with potential impacts on biological interactions .

Data Table: Key Reaction Pathways

Reaction Type Functional Group Involved Reaction Conditions Product
Nucleophilic SubstitutionAromatic bromineBasic conditions, nucleophiles (e.g., NH₂⁻)NH₂-substituted aromatic ring
EliminationAromatic bromineAlkaline conditionsDehydrohalogenated aromatic system
Thioamide HydrolysisThioamide (C=S)Acidic/basic conditions, heatCarboxylic acid/carboxylate
OxidationHydroxyl groupsOxidizing agents (e.g., O₂, H₂O₂)Quinones/carbonyl derivatives
TautomerizationHydroxyl groupsAcidic/basic conditionsKeto-enol tautomers

Biological Implications of Reactivity

The compound’s polyphenolic structure and thioamide group contribute to its biological activity:

  • Antioxidant Activity : Hydroxyl groups scavenge free radicals, mitigating oxidative stress .

  • Enzyme Inhibition : Thioamide may covalently bind to target proteins (e.g., IRS1/2, STAT3), disrupting signaling pathways .

  • Cell Cycle Effects : Reactivity with cellular components (e.g., DNA, proteins) may induce apoptosis or cell cycle arrest .

Stability and Environmental Factors

  • Light Sensitivity : Aromatic rings and hydroxyl groups may degrade under UV exposure.

  • pH Sensitivity : Basic conditions favor hydrolysis and oxidation, while acidic environments stabilize hydroxyl groups .

Scientific Research Applications

Anticancer Potential

NT157 has been studied for its effects on cancer cells. It exhibits selective inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Research indicates that NT157 may induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the NF-κB pathway and influencing the expression of pro-apoptotic and anti-apoptotic proteins .

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential in mitigating inflammatory responses. For instance, methyl derivatives of similar compounds have shown efficacy in reducing inflammation in models of inflammatory bowel disease (IBD) by regulating TLR/NF-κB pathways. These findings suggest that NT157 may also have applications in treating inflammatory conditions by enhancing gut mucosal barrier integrity and reducing immune cell migration .

Cancer Treatment

Given its ability to inhibit CDKs and induce apoptosis in cancer cells, NT157 is being investigated as a potential therapeutic agent for various cancers, including breast and prostate cancer. The modulation of key signaling pathways presents a promising avenue for targeted therapies that could reduce side effects compared to traditional chemotherapy .

Inflammatory Diseases

The anti-inflammatory properties of NT157 suggest its utility in treating conditions characterized by chronic inflammation, such as IBD and rheumatoid arthritis. By targeting specific pathways involved in inflammation, NT157 could serve as a novel treatment option with fewer side effects than current anti-inflammatory drugs .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that NT157 effectively inhibited the growth of breast cancer cells in vitro and reduced tumor size in animal models. The mechanism was linked to the downregulation of CDK4 and CDK6, leading to cell cycle arrest and apoptosis .

Study on Anti-inflammatory Mechanisms

Another research effort utilized zebrafish models to assess the anti-inflammatory effects of compounds related to NT157. The results indicated significant reductions in inflammatory markers and improved gut health metrics, supporting the hypothesis that NT157 could be beneficial for patients with IBD .

Mechanism of Action

The mechanism of action of 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Molecular Targets: Potential targets include reactive oxygen species (ROS) and enzymes involved in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Key Pharmacological Properties

  • Mechanism of Action : NT157 induces serine phosphorylation and degradation of IRS-1/2, disrupting IGF-1R-mediated survival signals. It also enhances ERK activation and suppresses AKT signaling, leading to cell cycle arrest (G2-M phase in PC3 prostate cancer cells) and apoptosis .
  • In Vitro Activity: Dose-dependent inhibition of IGF1R activation (IC₅₀ ~1–5 µM), reduced proliferation in LNCaP cells, and minimal cytotoxicity in normal melanocytes and fibroblasts .
  • In Vivo Efficacy: Suppresses androgen-responsive LNCaP xenograft growth, delays castration-resistant prostate cancer (CRPC) progression, and inhibits melanoma metastasis .
  • Physicochemical Properties: Solubility: Insoluble in water; ≥21.5 mg/mL in ethanol; ≥50 mg/mL in DMSO . Predicted boiling point: 660.3±65.0 °C; density: 1.794±0.06 g/cm³; pKa: 8.06±0.36 .
Structural Comparison

NT157’s unique structure distinguishes it from other compounds. Unlike NT157, it lacks thioamide or hydroxyl-rich aromatic systems.

Table 1: Structural and Functional Contrast

Property NT157 3-Chloro-N-phenyl-phthalimide
Core Structure Thioamide-linked brominated dihydroxyphenyl and trihydroxybenzyl Chlorinated phthalimide with phenyl substitution
Functional Groups Bromine, hydroxyl, thioamide Chlorine, ketone, imide
Biological Activity IRS-1/2 inhibition, anti-cancer Polymer synthesis (monomer for polyimides)
Key Applications Oncology (prostate cancer, melanoma) Material science (high-purity polymer precursors)
Functional and Pharmacological Differences
  • Its hydroxyl groups enhance solubility in polar solvents (e.g., DMSO), critical for in vitro assays .
  • 3-Chloro-N-phenyl-phthalimide : Primarily used in synthesizing polyimides, requiring high purity for industrial applications. Its chlorine substituent and rigid phthalimide core favor thermal stability in polymers .
Pharmacokinetic and Toxicity Profiles

While NT157’s pharmacokinetics are understudied, its insolubility in water suggests challenges in oral bioavailability, necessitating formulation optimization . In contrast, 3-chloro-N-phenyl-phthalimide’s toxicity profile is dominated by occupational exposure risks (e.g., respiratory irritation) rather than therapeutic considerations .

Biological Activity

The compound 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide is a derivative of bromophenols known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16BrO5S\text{C}_{15}\text{H}_{16}\text{BrO}_5\text{S}

This structure features a brominated phenolic core that is linked to a prop-2-enethioamide moiety. The presence of hydroxyl groups enhances its reactivity and biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds similar to 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide. For instance:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells exposed to lipopolysaccharides (LPS) . This inhibition is crucial in preventing chronic inflammation that can lead to various diseases.
  • Mechanism of Action : Research indicates that the compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the ERK pathway. Specifically, it reduces reactive oxygen species (ROS) generation and subsequent ERK phosphorylation, which are pivotal in inflammatory responses .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of multiple hydroxyl groups. Antioxidants play a significant role in neutralizing free radicals and reducing oxidative stress:

  • Scavenging Free Radicals : In vitro studies have demonstrated that similar bromophenolic compounds can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Study on 3-Bromo-4,5-dihydroxybenzaldehyde : This compound showed protective effects against oxidative stress in keratinocytes exposed to particulate matter (PM 2.5), suggesting a broader applicability of bromophenolic compounds in skin protection .
  • Inflammation Model Using RAW 264.7 Macrophages : A study demonstrated that bis(3-bromo-4,5-dihydroxybenzyl) ether inhibited LPS-induced inflammation by reducing levels of nitric oxide and prostaglandin E2 . This model supports the hypothesis that derivatives of the target compound could exhibit similar anti-inflammatory properties.

Summary Table of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
MechanismModulates ERK pathway; reduces ROS generation
AntioxidantScavenges free radicals

Q & A

Q. What spectroscopic methods are optimal for confirming the structure and purity of 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to identify aromatic protons (4,5-dihydroxyphenyl and trihydroxyphenyl groups) and the prop-2-enethioamide backbone. Compare chemical shifts with structurally similar compounds (e.g., ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS can confirm molecular weight and fragmentation patterns. For example, used MS to validate synthesized acrylamido derivatives.
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., -OH, C=S) via characteristic absorption bands ().
  • UV-Vis Spectroscopy: Determine λmax for phenolic moieties (e.g., noted λmax at 255 nm for a brominated compound).

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

  • Catalyst Selection: Use acid/base catalysts (e.g., H2_2SO4_4 or K2_2CO3_3) for condensation reactions, as seen in for analogous propenamides.
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) may enhance solubility of phenolic intermediates ().
  • Purification Techniques: Employ column chromatography with silica gel or preparative HPLC. emphasized HPLC for isolating hydroxamic acids.
  • Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation ().

Q. What in vitro assays are suitable for preliminary screening of antioxidant activity?

Methodological Answer:

  • DPPH Radical Scavenging Assay: Measure reduction of DPPH absorbance at 517 nm ().
  • FRAP (Ferric Reducing Antioxidant Power): Quantify Fe3+^{3+} to Fe2+^{2+} reduction ().
  • β-Carotene-Linoleic Acid Assay: Assess inhibition of lipid peroxidation ().
  • Dose-Response Curves: Use IC50_{50} values to compare potency with standards like ascorbic acid ().

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in bioactivity?

Methodological Answer:

  • Systematic Substituent Variation: Synthesize analogs with modifications to bromine position, hydroxylation patterns, or thioamide replacement (e.g., modified dihydropyrazoline substituents).
  • Computational Modeling: Perform DFT calculations or molecular docking to predict binding affinity to targets (e.g., COX-2 for anti-inflammatory activity) ().
  • Multivariate Analysis: Use PCA or clustering to correlate structural features with activity ().

Q. What experimental approaches are recommended to study the environmental fate of this compound?

Methodological Answer:

  • Laboratory Studies: Measure logP (octanol-water partition coefficient) and hydrolysis kinetics under varying pH/temperature ().
  • Biotic Degradation: Use microbial cultures or soil microcosms to assess biodegradation pathways ().
  • Field Monitoring: Deploy LC-MS/MS in environmental samples (water, soil) to track persistence ().

Q. How can mechanistic studies be conducted to identify molecular targets in anti-inflammatory pathways?

Methodological Answer:

  • Enzyme Inhibition Assays: Test inhibition of COX-1/COX-2 or LOX enzymes using fluorometric kits ().
  • Cytokine Profiling: Use ELISA to quantify TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages ().
  • Western Blotting: Investigate NF-κB or MAPK pathway modulation ().

Q. How should researchers address contradictions in antioxidant vs. pro-oxidant activity data?

Methodological Answer:

  • Dose-Dependent Studies: Test a broad concentration range to identify redox switching thresholds ().
  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to differentiate antioxidant/pro-oxidant effects ().
  • Comparative Bioavailability: Assess intracellular uptake via LC-MS to correlate concentrations with activity ().

Q. What methodologies validate analytical protocols for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/FLD Validation: Follow ICH guidelines for linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates ().
  • Stability Testing: Evaluate freeze-thaw cycles and long-term storage at -80°C ().
  • Matrix Effects: Use post-column infusion to assess ion suppression/enhancement in LC-MS ().

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